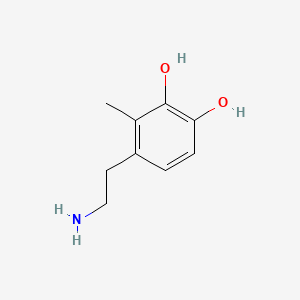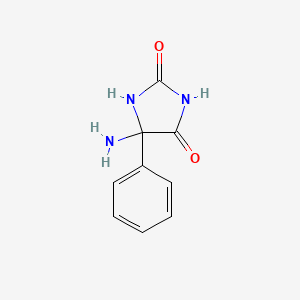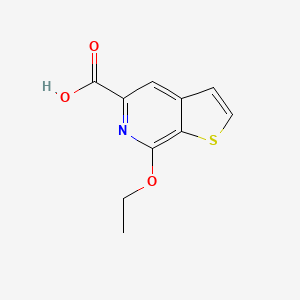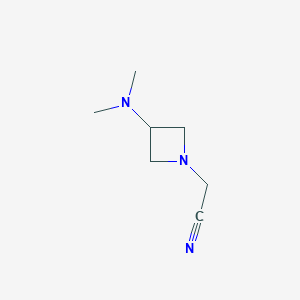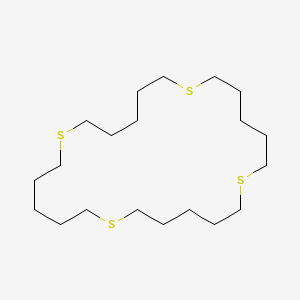
1,7,13,19-Tetrathiacyclotetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,13,19-Tetrathiacyclotetracosane is a cyclic sulfur-containing organic compound with the molecular formula C20H40S4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7,13,19-Tetrathiacyclotetracosane can be synthesized through a series of chemical reactions involving the formation of sulfur-sulfur bonds. One common method involves the cyclization of a linear precursor containing multiple thiol groups. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7,13,19-Tetrathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1,7,13,19-Tetrathiacyclotetracosane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying protein-sulfur interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing enzymes.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,7,13,19-Tetrathiacyclotetracosane involves its interaction with specific molecular targets, such as metal ions or enzymes. The sulfur atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with a smaller ring size.
Tetrathiacyclohexadecane: Similar structure but with a different number of carbon and sulfur atoms.
Tetrathiacyclooctadecane: A larger ring structure with additional sulfur atoms
Uniqueness
1,7,13,19-Tetrathiacyclotetracosane is unique due to its specific ring size and the arrangement of sulfur atoms. This unique structure imparts distinct chemical properties, such as its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. These properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
51472-68-5 |
|---|---|
Molecular Formula |
C20H40S4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1,7,13,19-tetrathiacyclotetracosane |
InChI |
InChI=1S/C20H40S4/c1-5-13-21-15-7-2-9-17-23-19-11-4-12-20-24-18-10-3-8-16-22-14-6-1/h1-20H2 |
InChI Key |
YAOIKMIQFGPNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSCCCCCSCCCCCSCCCCCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


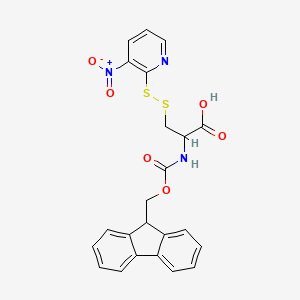

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

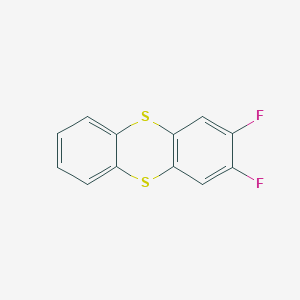
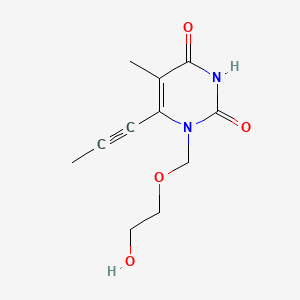


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)
